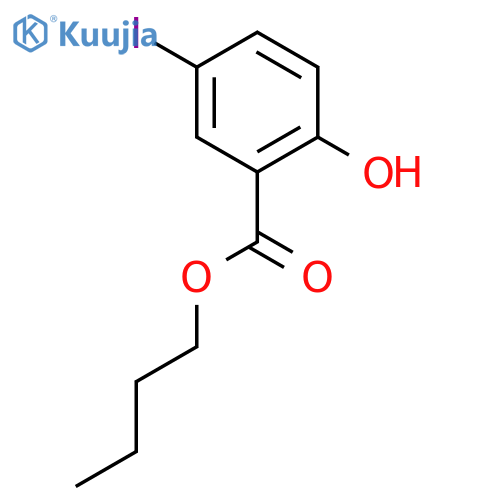

Cas no 15125-89-0 (Butyl 2-hydroxy-5-iodobenzoate)

15125-89-0 structure

商品名:Butyl 2-hydroxy-5-iodobenzoate

Butyl 2-hydroxy-5-iodobenzoate 化学的及び物理的性質

名前と識別子

-

- Butyl 2-hydroxy-5-iodobenzoate

- LogP

- Butyl2-hydroxy-5-iodobenzoate

- DB-063889

- SCHEMBL21385086

- 15125-89-0

- AKOS015843192

- A809145

- DTXSID10661181

-

- インチ: InChI=1S/C11H13IO3/c1-2-3-6-15-11(14)9-7-8(12)4-5-10(9)13/h4-5,7,13H,2-3,6H2,1H3

- InChIKey: MUCIOYIHUWHBKH-UHFFFAOYSA-N

- ほほえんだ: CCCCOC(=O)C1=C(C=CC(=C1)I)O

計算された属性

- せいみつぶんしりょう: 319.99049

- どういたいしつりょう: 319.99094g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.3

- トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

- PSA: 46.53

Butyl 2-hydroxy-5-iodobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019095032-1g |

Butyl 2-hydroxy-5-iodobenzoate |

15125-89-0 | 95% | 1g |

400.00 USD | 2021-06-17 | |

| Ambeed | A197301-1g |

Butyl 2-hydroxy-5-iodobenzoate |

15125-89-0 | 95+% | 1g |

$178.0 | 2024-08-03 | |

| Chemenu | CM152783-5g |

butyl 2-hydroxy-5-iodobenzoate |

15125-89-0 | 95% | 5g |

$626 | 2023-01-09 | |

| Crysdot LLC | CD12139348-5g |

Butyl 2-hydroxy-5-iodobenzoate |

15125-89-0 | 95+% | 5g |

$662 | 2024-07-23 |

Butyl 2-hydroxy-5-iodobenzoate 関連文献

-

1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

15125-89-0 (Butyl 2-hydroxy-5-iodobenzoate) 関連製品

- 4068-75-1(Methyl 5-iodosalicylate)

- 15125-91-4(Pentyl 2-hydroxy-5-iodobenzoate)

- 15125-86-7(Propyl 2-hydroxy-5-iodobenzoate)

- 15206-70-9(Isobutyl 2-hydroxy-5-iodobenzoate)

- 15125-84-5(Ethyl 2-hydroxy-5-iodobenzoate)

- 15125-93-6(Hexyl 2-hydroxy-5-iodobenzoate)

- 1131605-47-4(Cyclohexyl 2-hydroxy-5-iodobenzoate)

- 15125-85-6(Allyl 2-hydroxy-5-iodobenzoate)

- 56529-83-0(Benzyl 2-hydroxy-5-iodobenzoate)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:15125-89-0)Butyl 2-hydroxy-5-iodobenzoate

清らかである:99%

はかる:1g

価格 ($):160.0